

5-Formyl-3-methoxyphenylboronic acid chemical properties

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Compound of Interest

Compound Name: 5-Formyl-3-methoxyphenylboronic acid

Cat. No.: B1443117

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An In-Depth Technical Guide to **5-Formyl-3-methoxyphenylboronic Acid**: Properties, Synthesis, and Applications

Section 1: Introduction and Strategic Importance

5-Formyl-3-methoxyphenylboronic acid is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid and the aldehyde. This unique arrangement allows for sequential, controlled modifications, making it an invaluable scaffold for constructing complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.^{[1][2]} This reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.^[3] The formyl (aldehyde) group serves as a versatile synthetic handle, amenable to a wide array of transformations including reductive amination, oxidation, reduction, and olefination. The meta-disposed methoxy group acts as a weak electron-donating group, modulating the electronic properties and reactivity of the phenyl ring and the boronic acid.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Formyl-3-methoxyphenylboronic acid**, offering field-proven insights for its effective utilization in research and development.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application.

Core Physicochemical Properties

The properties of **5-Formyl-3-methoxyphenylboronic acid** are summarized below. As a solid, it is generally stable under standard laboratory conditions but requires specific storage to maintain its integrity.

Property	Value
Molecular Formula	C ₈ H ₉ BO ₄
Molecular Weight	179.97 g/mol
CAS Number	455444-24-9
Appearance	Typically an off-white to pale yellow solid/powder.
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether. ^[4]
Purity	Commercially available with purities often ≥95-98%. ^[5]

Stability and Storage

Like many boronic acids, **5-Formyl-3-methoxyphenylboronic acid** is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is often reversible upon exposure to water. For long-term viability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably refrigerated and protected from light and moisture.^{[5][6]}

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

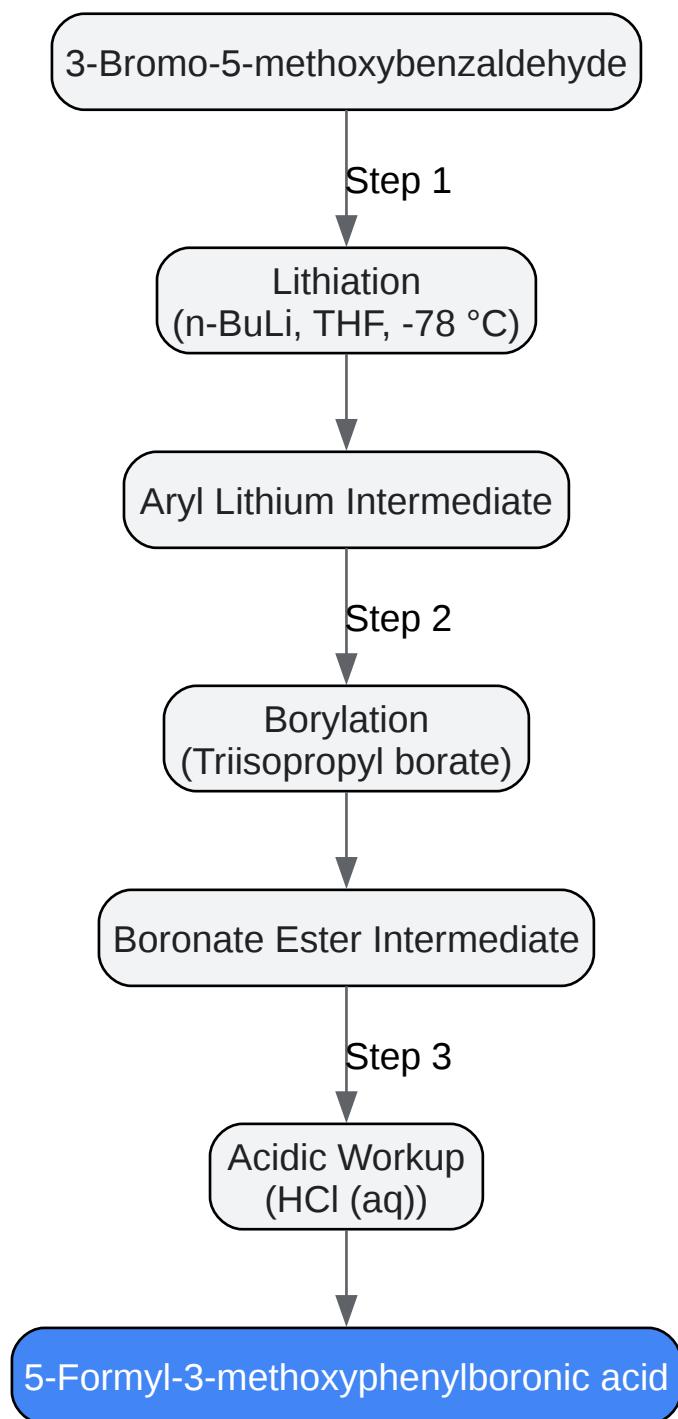
- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. The aldehyde proton ($-\text{CHO}$) is expected to appear as a singlet in the highly deshielded region (δ 9.8–10.2 ppm). The methoxy group ($-\text{OCH}_3$) protons will present as a singlet around δ 3.8–4.0 ppm. The three aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0–8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. The two hydroxyl protons of the boronic acid ($-\text{B}(\text{OH})_2$) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the ^{13}C NMR spectrum include the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons attached to the methoxy group and boronic acid (~160 ppm and ~135 ppm, respectively, though the C-B signal can be broad), and the methoxy carbon (~55 ppm).
- ^{11}B NMR (Boron-11 Nuclear Magnetic Resonance): ^{11}B NMR is a particularly powerful tool for studying boronic acids.^[7] It can be used to monitor the equilibrium between the trigonal boronic acid and the tetrahedral boronate species, which is crucial for understanding its reactivity and pKa. The chemical shift in the ^{11}B NMR spectrum confirms the boron environment.^[8]
- IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around $1680\text{--}1700\text{ cm}^{-1}$ corresponds to the C=O stretching of the aromatic aldehyde. A broad absorption in the region of $3200\text{--}3500\text{ cm}^{-1}$ is indicative of the O-H stretching of the boronic acid hydroxyl groups.

Section 3: Synthesis and Purification

While **5-Formyl-3-methoxyphenylboronic acid** is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach involves the lithiation of a suitable aromatic bromide followed by quenching with a borate ester.

Synthetic Workflow

The following diagram outlines a plausible synthetic pathway starting from 3-bromo-5-methoxybenzaldehyde. This route leverages a well-established method for boronic acid synthesis.^[9]



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Plausible synthetic route to the target compound.

Step-by-Step Synthesis Protocol (Exemplary)

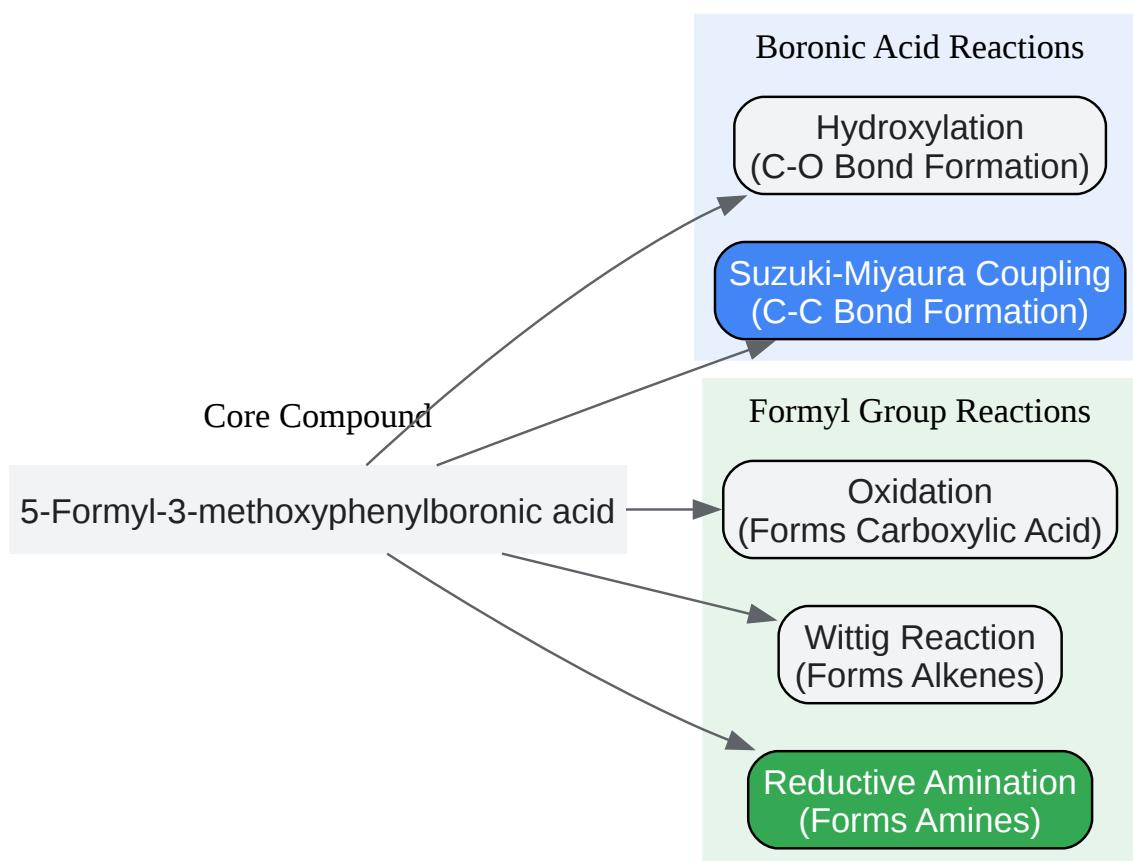
This protocol is based on standard procedures for the synthesis of arylboronic acids.^[9]

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-bromo-5-methoxybenzaldehyde (1.0 eq.) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
 - **Causality:** This step performs a lithium-halogen exchange to generate a highly reactive aryllithium species. The extremely low temperature is critical to prevent side reactions, such as the nucleophilic attack of n-BuLi on the aldehyde.
- **Stirring:** After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
- **Borylation:** Slowly add triisopropyl borate (1.2-1.5 eq.) dropwise, again maintaining the temperature below -70 °C.
 - **Causality:** The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate complexes.
- **Warming:** After addition, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
- **Hydrolysis (Workup):** Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1-2 hours.
 - **Causality:** The acidic workup serves two purposes: it neutralizes any remaining base and hydrolyzes the boronate ester intermediate to the final boronic acid product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

- **Washing & Drying:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **5-Formyl-3-methoxyphenylboronic acid**.

Section 4: Reactivity and Key Applications

The synthetic utility of **5-Formyl-3-methoxyphenylboronic acid** is derived from its two distinct reactive sites, which can be addressed selectively.



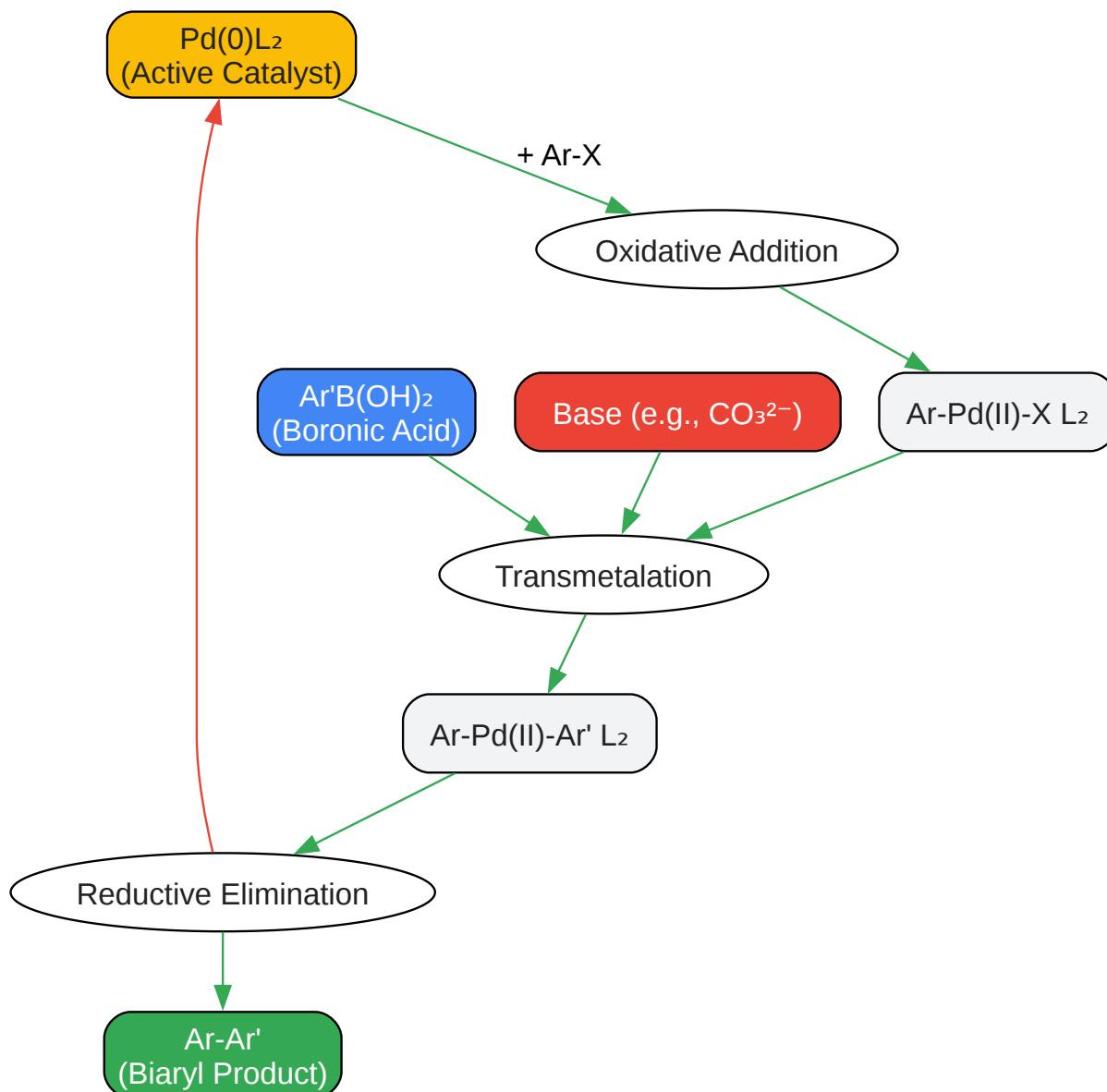
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Key reaction pathways for the title compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important application of arylboronic acids.^[10] It enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.^{[1][11]}

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.



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Generalized Suzuki-Miyaura catalytic cycle.

- Reagent Preparation: In a reaction vessel, combine **5-Formyl-3-methoxyphenylboronic acid** (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%).
- Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base such as sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) (2-3 eq.).
 - Causality: The base is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate salt $[\text{-B}(\text{OH})_3]^-$, which facilitates the transfer of the aryl group from boron to the palladium center.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Reactions Involving the Formyl Group

The aldehyde functionality provides a gateway to numerous other compound classes.

- Reductive Amination: The formyl group can react with a primary or secondary amine to form an imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to yield the corresponding secondary or tertiary amine. This is a powerful method for C-N bond formation.
- Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, enabling C=C bond formation with predictable stereochemistry depending on the ylide used.
- Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO_4) or reduced to a primary alcohol using mild

reducing agents like sodium borohydride (NaBH₄).

Section 5: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the quality of the reagent. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds.[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Hazard Category	GHS Statements & Pictograms
Classification	Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation (Category 3).
Pictogram	
Hazard Statements	H315: Causes skin irritation. [14] H319: Causes serious eye irritation. [6] [14] H335: May cause respiratory irritation. [6]
Precautionary Statements	P261: Avoid breathing dust. [6] P280: Wear protective gloves/eye protection/face protection. [14] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]

- Handling: Always handle **5-Formyl-3-methoxyphenylboronic acid** in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation and inhalation of dust.[\[13\]](#)[\[14\]](#)
- Storage: Store in a cool, dry, and dark place under an inert atmosphere. The container must be kept tightly closed to prevent degradation.[\[5\]](#)[\[6\]](#)
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[\[15\]](#)

Section 6: Conclusion and Future Outlook

5-Formyl-3-methoxyphenylboronic acid stands out as a highly valuable and versatile building block in organic synthesis. The presence of two distinct and orthogonally reactive functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a plethora of derivatizations—provides chemists with a powerful tool for molecular construction. Its application is particularly relevant in the field of drug discovery, where the rapid synthesis of diverse compound libraries is essential for identifying new therapeutic leads.[1][16] As synthetic methodologies continue to advance, the strategic application of such multifunctional reagents will undoubtedly play a central role in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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